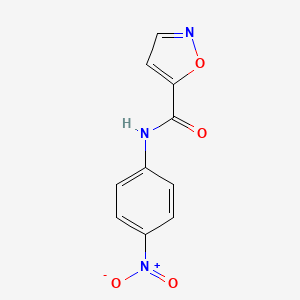
N-(4-nitrophenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Isoxazole derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A novel one-pot green approach has been designed to synthesize new oxazole derivatives .Molecular Structure Analysis
The molecular structure of “N-(4-nitrophenyl)isoxazole-5-carboxamide” consists of a five-membered heterocyclic moiety . The structure is based on the isoxazole ring, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Isoxazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results against hepatic cancer. These compounds have been compared with standard drugs like doxorubicin, exhibiting good results, especially considering their toxic effects on normal cell lines (Hassan et al., 2019).
- Another study focused on N-phenyl-5-carboxamidyl isoxazoles demonstrated significant anticancer activity against colon cancer cells, highlighting the inhibition of JAK3/STAT3 signaling pathways as a potential mechanism of action. This research points to the promising role of these compounds in colon cancer treatment (Shaw et al., 2012).
Antimicrobial and Antifungal Activities
- Research on isoxazole derivatives has also shown strong antimicrobial effects, with certain compounds exhibiting significant antibacterial and antifungal activities. These findings support the potential use of isoxazole compounds in treating infections (Dhaduk & Joshi, 2022).
Anti-inflammatory and Neuroprotective Activities
- Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII, enzymes involved in various physiological processes, including inflammation and neuropathic pain. This suggests a potential application in treating conditions associated with these enzymes (Altug et al., 2017).
- A study on arylisoxazole-chromenone carboxamides explored their inhibitory activity on cholinesterase, a key enzyme in Alzheimer's disease, indicating potential neuroprotective effects. The research highlights the compound's efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase, important for Alzheimer's disease management (Saeedi et al., 2020).
Herbicidal Activity
- N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed and evaluated for herbicidal activity, showing significant inhibition against certain weeds. This research underscores the potential agricultural applications of isoxazole derivatives in weed management (Sun et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . This has led to an increase in research aimed at synthesizing various isoxazole derivatives and screening them for various biological activities . The main directions and recent trends in the synthesis of isoxazoles have been summarized in a review , which also provides examples of the use of isoxazoles as biologically active compounds in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(9-5-6-11-17-9)12-7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFUTWYCRGNLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
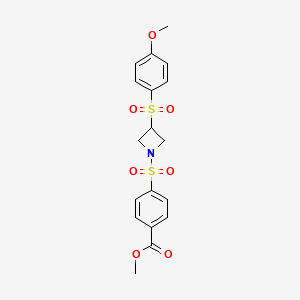
![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)
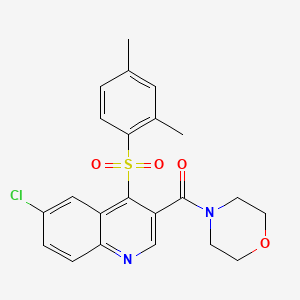
![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)
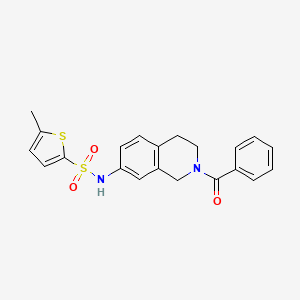
![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)
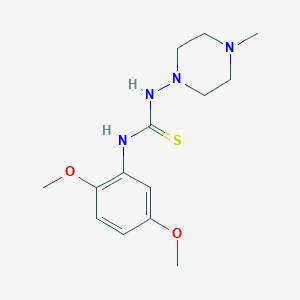

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2794382.png)
![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)
